molecular formula C13H16BrNO B3078916 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one CAS No. 1057261-83-2

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one

Cat. No.: B3078916
CAS No.: 1057261-83-2
M. Wt: 282.18 g/mol
InChI Key: IUBFYJICSLNXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a piperidin-4-one moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR, meaning it binds to the receptor and activates it . Its potency is greater than morphine but less than fentanyl . The activation of the MOR by Brorphine is expected to produce typical opioid effects such as analgesia (pain relief), respiratory depression, and sedation .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a series of biochemical events leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release

Pharmacokinetics

It is reported to be used by oral, inhalation, and intravenous routes of administration

Result of Action

The activation of the MOR by Brorphine leads to a range of effects at the molecular and cellular level. These include analgesia, sedation, and respiratory depression . In addition, Brorphine may produce dependence similar to other opioid substances .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines . Furthermore, the illicit drug market continuously evolves in an attempt to escape international legislation, which can influence the availability and use of substances like Brorphine .

Safety and Hazards

Brorphine is a potent synthetic opioid and poses a significant risk to public health . It has no known therapeutic use and is likely to cause substantial harm . It has been encountered as both a single substance of abuse and in combination with substances such as heroin and fentanyl .

Future Directions

Brorphine has been included in Schedule I of the 1961 Single Convention on Narcotic Drugs . This means it is subject to the highest level of control internationally. The availability of synthetic opioids like Brorphine continues to pose an imminent hazard to public safety .

Biochemical Analysis

Biochemical Properties

Brorphine is a full agonist at the μ-opioid receptor (MOR), with greater potency than morphine and less potency than fentanyl . It interacts with these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . The nature of these interactions involves the binding of Brorphine to the MOR, which then triggers downstream signaling pathways .

Cellular Effects

The binding of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one to the MOR leads to a series of cellular effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to involve the recruitment of beta-arrestin-2, a regulatory protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the MOR, acting as a full agonist . This binding interaction leads to the activation of the receptor and subsequent intracellular signaling pathways. It can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Given its potency and efficacy, it is likely that its effects on cellular function would be observable in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is expected that the effects of this compound would vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its interaction with the MOR, it is likely that it interacts with enzymes and cofactors involved in opioid metabolism .

Transport and Distribution

Given its lipophilic nature, it is likely to cross cell membranes and distribute within various tissues .

Subcellular Localization

Given its interaction with the MOR, which is typically localized at the cell surface, it is likely that it localizes to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-one typically involves the reaction of 4-bromophenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(1-(4-Bromophenyl)ethyl)piperidin-4-one can be compared with other similar compounds, such as:

    Benzylfentanyl: A fentanyl analog with similar structural features but different pharmacological properties.

    Bezitramide: An opioid analgesic with a similar piperidine structure but distinct therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties

Conclusion

This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential lead compound in drug discovery. Further research is warranted to fully explore its potential and develop new applications.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFYJICSLNXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one
Reactant of Route 6
1-(1-(4-Bromophenyl)ethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.